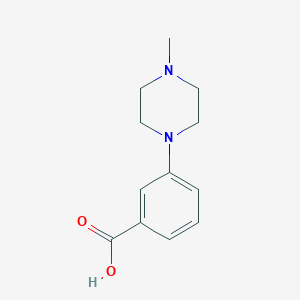

3-(4-Methylpiperazin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALATUFUWLWCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406300 | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215309-01-6 | |

| Record name | 3-(4-Methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215309-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid

This compound is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group amenable to amide bond formation and a nucleophilic N-methylpiperazine moiety, makes it a valuable synthon, or building block, for constructing more complex molecular architectures. The piperazine ring, in particular, is a common "privileged scaffold" in drug development, known for improving the pharmacokinetic properties (e.g., solubility, cell permeability) of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, focusing on the underlying chemical principles and practical considerations for achieving high yield and purity.

PART 1: Strategic Approach to Synthesis

Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves the formation of the aryl C-N bond between a benzoic acid derivative and N-methylpiperazine. This disconnection reveals two primary synthetic strategies that are cornerstones of modern organic chemistry.

Caption: Retrosynthetic analysis of the target molecule.

Selection of Synthetic Strategy: Buchwald-Hartwig vs. SNAr

Two primary methodologies exist for forging the required aryl C-N bond:

-

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile.[1] For this pathway to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[2][3] The starting material, 3-halobenzoic acid, lacks this strong activation, rendering a direct SNAr reaction sluggish and likely to require harsh conditions with low yields.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a far more versatile and powerful method for constructing C-N bonds.[4] Its primary advantage is its broad substrate scope, which does not require strong electronic activation of the aryl halide.[5] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it the superior and recommended strategy for this synthesis.[6]

This guide will focus on the Buchwald-Hartwig amination due to its robustness, high potential for success, and widespread use in both academic and industrial research settings.

PART 2: The Core Protocol: Buchwald-Hartwig Amination

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (N-methylpiperazine) coordinates to the Pd(II) center, and a base removes a proton from the amine nitrogen.

-

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameter Rationale: The "Why" Behind the "How"

A successful synthesis hinges on the judicious selection of each component.

| Component | Selection & Rationale |

| Aryl Halide | Methyl 3-bromobenzoate. The carboxylic acid of 3-bromobenzoic acid is acidic and would be deprotonated by the strong base used in the coupling, potentially inhibiting the reaction. Therefore, it must first be protected, typically as a methyl or ethyl ester. The bromo- derivative offers a good balance of reactivity and cost compared to iodo- (more reactive, more expensive) or chloro- (less reactive) analogues. |

| Catalyst System | Pd₂(dba)₃ (Palladium Source) & XPhos (Ligand). A combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is standard.[7] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. XPhos is a highly effective biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times. |

| Base | Sodium tert-butoxide (NaOtBu). A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is highly effective, although other bases like potassium carbonate or cesium carbonate can be used, often requiring higher temperatures. |

| Solvent | Anhydrous Toluene. The reaction is sensitive to water and oxygen. Anhydrous, degassed solvents are mandatory. Toluene is an excellent choice due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve the organic reagents. |

Self-Validating Experimental Protocol

This three-step protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected before moving to the next stage.

Workflow Overview

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and applications of 3-(4-Methylpiperazin-1-yl)benzoic acid. It provides a detailed examination of its structure, properties, synthesis, and relevance as a molecular building block in modern medicinal chemistry.

Executive Summary

This compound is a bifunctional organic molecule featuring a benzoic acid moiety and an N-methylpiperazine group. This unique combination of a carboxylic acid (a key functional group for amide bond formation and salt formation) and a tertiary amine-containing heterocycle (a common pharmacophore) makes it a valuable scaffold in drug discovery. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties like solubility and bioavailability[1]. This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the foundation of all subsequent research. The properties listed below are crucial for planning reactions, purification, and formulation.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆N₂O₂[7]

-

Structure:

Physicochemical Data

The compound's physical properties dictate its handling, storage, and behavior in various solvent systems. This data is essential for both synthesis and biological assays.

| Property | Value | Source |

| Molecular Weight | 220.27 g/mol | PubChem[7] |

| Appearance | White to off-white crystalline powder | General supplier data |

| Melting Point | 187-190 °C | MySkinRecipes, Acros Pharmatech[3][4][5] |

| Solubility | Data not widely published; expected to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. Basicity of the piperazine nitrogen suggests increased solubility in acidic aqueous solutions. | Inferred |

| pKa | Data not published; expected to have two pKa values: one for the carboxylic acid (approx. 4-5) and one for the tertiary amine (approx. 7-8). | Inferred |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of the 3-isomer is sparse, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAᵣ) reaction. This method is a cornerstone of medicinal chemistry for coupling amines to aryl rings.

Proposed Synthetic Route: Reaction of 3-Fluorobenzoic Acid with 1-Methylpiperazine.

The rationale for this specific pathway is based on established chemical principles:

-

Choice of Halogen: Fluorine is an excellent leaving group for SNAᵣ reactions when the aromatic ring is activated, although chloro- or bromo-analogs can also be used, often requiring harsher conditions or metal catalysis.

-

Solvent System: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), thereby increasing the nucleophilicity of the piperazine nitrogen.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the nucleophilic piperazine, facilitating the reaction without hydrolyzing the ester or causing other side reactions.

-

Temperature: Elevated temperatures are required to overcome the activation energy of breaking the aromatic C-F bond.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the proposed synthesis, from starting materials to the final, purified product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 215309-01-6 this compound [chemsigma.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound [acrospharma.co.kr]

- 6. This compound | 215309-01-6 [chemicalbook.com]

- 7. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of the (4-Methylpiperazin-1-yl)benzoic Acid Scaffold

Executive Summary: The (4-methylpiperazin-1-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Comprising a benzoic acid moiety linked to a methylpiperazine group, this structure offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable solubility, making it a privileged fragment in drug design. This guide provides a detailed exploration of the molecular structure, physicochemical properties, synthesis, and analytical characterization of a key isomer, 3-(4-Methylpiperazin-1-yl)benzoic acid. It further contextualizes its importance by referencing related isomers and their significant applications, such as the synthesis of the landmark anti-cancer drug, Imatinib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile chemical entity.

The (4-Methylpiperazin-1-yl)benzoic Acid Scaffold: A Structural Overview

The versatility of the (4-methylpiperazin-1-yl)benzoic acid scaffold arises from the distinct properties of its constituent parts: the aromatic benzoic acid ring provides a planar, rigid core capable of π-stacking interactions, while the N-methylpiperazine group introduces a basic nitrogen center, enhances aqueous solubility, and provides a vector for further chemical modification. The linkage between these two fragments can vary, leading to critical positional isomers with distinct chemical properties and biological activities. The most common variants include the direct attachment of the piperazine ring to the benzoic acid at the meta (3-) or para (4-) position, and isomers featuring a methylene linker.

Caption: Key positional isomers and their relevance in pharmaceutical development.

This guide will focus primarily on the meta-substituted isomer, this compound, while drawing comparisons to its related structures to provide a complete scientific picture.

Physicochemical Properties and Molecular Structure

This compound is a bifunctional molecule featuring an acidic carboxylic acid group and a basic tertiary amine within the piperazine ring. This amphoteric nature governs its solubility and its ability to form salts, which is a critical consideration in drug formulation.

Caption: Key functional moieties of this compound.

The detailed physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 40194-23-4 (for the specified structure) | Vendor Data |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O | [2] |

| InChIKey | HALATUFUWLWCQV-UHFFFAOYSA-N | [2] |

| Predicted XlogP | -0.9 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (Typically by NMR) | [3][4] |

| Storage Conditions | 0-8 °C, protect from light and moisture | [3] |

Synthesis and Derivatization Strategy

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAAr) or a transition-metal-catalyzed cross-coupling reaction. The choice of strategy is dictated by the availability and cost of starting materials and the desired scale of the reaction.

Causality in Synthetic Design: An SNAAr approach using a starting material like 3-fluoro or 3-chlorobenzoic acid is often favored for its simplicity. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by 1-methylpiperazine, particularly at elevated temperatures. Alternatively, a Buchwald-Hartwig amination offers a more versatile but complex route, coupling 1-methylpiperazine with 3-bromobenzoic acid using a palladium catalyst.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a robust, self-validating method for the synthesis of the title compound.

-

Reaction Setup: To a pressure-rated reaction vessel, add 3-fluorobenzoic acid (1.0 eq), 1-methylpiperazine (2.5 eq), and potassium carbonate (3.0 eq). The excess of the amine serves as both a nucleophile and a solvent, while potassium carbonate acts as a base to neutralize the generated hydrofluoric acid.

-

Solvent and Reaction Conditions: Add dimethyl sulfoxide (DMSO) as a high-boiling polar aprotic solvent to facilitate the reaction. Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

-

In-Process Control (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the 3-fluorobenzoic acid spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Adjust the pH to ~6-7 with 1M HCl. At this isoelectric point, the product is least soluble and will precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove excess salts and unreacted amine. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Final Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together they form a self-validating system of proof.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Expect complex multiplets between δ 7.0-7.8 ppm. The meta-substitution pattern will result in four distinct signals.

-

Piperazine Protons: Two broad signals (due to ring puckering) between δ 3.1-3.4 ppm (4H, -CH₂-N-Ar) and δ 2.4-2.6 ppm (4H, -CH₂-N-CH₃).

-

N-Methyl Protons: A sharp singlet around δ 2.2-2.3 ppm (3H, -N-CH₃).

-

Carboxylic Acid Proton: A very broad singlet > δ 12.0 ppm, which is exchangeable with D₂O.

-

-

Mass Spectrometry (ESI+): The primary observable ion will be the [M+H]⁺ peak at m/z 221.1285.

Standard Operating Protocol: NMR Sample Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the compound and observing the acidic proton.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution.

-

Data Acquisition: Acquire a standard proton (¹H) spectrum. Following this, acquire a carbon (¹³C) spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

-

Data Processing & Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum to confirm the proton count for each functional group. Compare the observed chemical shifts and coupling constants to predicted values to confirm the structure.

-

Purity Assessment: The absence of significant impurity signals in the ¹H spectrum provides a direct measure of the compound's purity.

Caption: Standard workflow for NMR-based structural validation.

Applications in Research and Drug Development

The (4-methylpiperazin-1-yl)benzoic acid scaffold is a highly valued building block in pharmaceutical research due to its prevalence in biologically active molecules.

-

Scaffold for CNS-Active Agents: The piperazine moiety is a well-known pharmacophore in drugs targeting the central nervous system (CNS). This scaffold serves as an intermediate for compounds investigated for neurological disorders.[5][3]

-

Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors incorporate the N-methylpiperazine group to enhance solubility and interact with the solvent-exposed region of the ATP-binding pocket. The para-substituted isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a famous and critical precursor to Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia.[6][7] The synthesis of Imatinib validates the industrial importance of this chemical class.

-

Receptor Binding and SAR Studies: The compound and its derivatives are used in structure-activity relationship (SAR) studies to probe the binding pockets of enzymes and receptors.[5][3] The carboxylic acid can be converted to a wide range of amides, esters, and other functional groups, allowing for systematic exploration of chemical space.

-

Materials Science: Beyond pharmaceuticals, these structures can be used as ligands in coordination chemistry or as monomers in the synthesis of specialized polymers and advanced materials.[3]

Conclusion

This compound is more than a simple organic molecule; it is a strategic fragment that embodies key principles of modern drug design. Its structural features, predictable synthesis, and clear analytical signatures make it an invaluable tool for medicinal chemists. Understanding its properties, as well as those of its closely related isomers, provides researchers with the foundational knowledge to innovate and develop next-generation therapeutics and advanced materials. The profound impact of the related para-isomer in the synthesis of Imatinib underscores the immense potential held within this versatile chemical scaffold.

References

- J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.

- Chem-Impex. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.

- Santa Cruz Biotechnology. 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- PubChem. CID 161692894 | C26H36N4O4.

- Mol-Instincts. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.

- ChemicalBook. 514209-42-8(3-(4-Methylpiperazin-1-ylmethyl)benzoic acid) Product Description.

- Vulcanchem. 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - 289044-60-6.

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532.

- Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.

- Metathesis. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- PubChemLite. 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2).

- PubChemLite. This compound (C12H16N2O2).

- Santa Cruz Biotechnology. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | CAS 514209-42-8.

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 3-(4-Methylpiperazin-1-yl)benzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While not extensively characterized for its intrinsic biological activity, 3-(4-Methylpiperazin-1-yl)benzoic acid has emerged as a pivotal structural fragment and key intermediate in the synthesis of advanced therapeutic agents. This technical guide delves into the multifaceted utility of this compound, moving beyond a simple cataloging of its properties to an in-depth analysis of its strategic importance in medicinal chemistry. We will explore its role as a versatile building block, the functional significance of its constituent moieties, and its application in the synthesis of targeted therapies. This document serves as a comprehensive resource for researchers leveraging this and similar scaffolds in their drug discovery and development endeavors.

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical development, the value of a chemical entity is not solely defined by its direct therapeutic effect. Intermediates and building blocks, such as this compound, are the unsung heroes that provide the foundational architecture for complex, biologically active molecules. This compound is primarily recognized for its application in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in the development of agents for biochemical research involving receptor binding and enzyme inhibition.[1][2] Its structural features—a methylpiperazine group linked to a benzoic acid core—offer a unique combination of properties that are highly desirable in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C12H16N2O2 | PubChem |

| Molecular Weight | 220.27 g/mol | PubChem[3] |

| CAS Number | 86620-62-4 | PubChem[3] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[3] |

The Strategic Importance of Structural Moieties

The utility of this compound in drug design can be attributed to the distinct properties of its two primary structural components: the methylpiperazine ring and the benzoic acid group.

The Methylpiperazine Moiety: A Staple in CNS-Active and Targeted Agents

The piperazine ring, and specifically its N-methylated form, is a privileged scaffold in medicinal chemistry. Its prevalence is due to several key factors:

-

Improved Solubility and Pharmacokinetics: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, which can significantly enhance the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability and formulation development.

-

Blood-Brain Barrier Penetration: The lipophilicity and hydrogen bonding capacity of the methylpiperazine group can be fine-tuned to facilitate penetration of the blood-brain barrier, making it a common feature in drugs targeting the central nervous system (CNS).[1]

-

Receptor Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the overall conformation of the ring can provide a rigid scaffold for positioning other functional groups to interact with specific receptor pockets.

The Benzoic Acid Moiety: A Versatile Linker and Pharmacophore

The benzoic acid group provides a crucial handle for synthetic elaboration and can also contribute directly to the pharmacological profile of a molecule.

-

Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols. This allows for the straightforward attachment of other pharmacophoric groups.

-

Pharmacophoric Element: The carboxylate group can form strong ionic interactions and hydrogen bonds with biological targets, such as the active sites of enzymes or the binding pockets of receptors.

Application in the Synthesis of Targeted Therapeutics

While direct biological activity data for this compound is not prominent in the literature, its structural isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, serves as a key precursor in the synthesis of imatinib, a landmark targeted therapy for chronic myeloid leukemia.[4][5] This underscores the value of the (4-methylpiperazin-1-yl)benzoic acid scaffold in the construction of highly specific and potent inhibitors of protein kinases.

The general synthetic utility of this class of compounds lies in their ability to serve as a bridge between a target-binding pharmacophore and other functional groups that modulate the overall properties of the drug candidate.

Experimental Protocols: Synthesis of (4-Methylpiperazin-1-yl)benzoic Acid Derivatives

The following protocols provide a general framework for the synthesis of derivatives of (4-methylpiperazin-1-yl)benzoic acid. These methods are based on established chemical principles and can be adapted for specific research applications.

General Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of (4-methylpiperazin-1-yl)benzoic acid derivatives.[5]

Workflow for Reductive Amination

Caption: General workflow for the synthesis of (4-methylpiperazin-1-yl)benzoic acid derivatives via reductive amination.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the starting aldehyde or keto-benzoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Amine Addition: Add 1-methylpiperazine to the solution. The reaction may be stirred at room temperature to facilitate the formation of the intermediate iminium or enamine species.

-

Reductive Agent Addition: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), in portions to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired (4-methylpiperazin-1-yl)benzoic acid derivative.

Potential (Hypothesized) Biological Activities and Future Directions

Given the prevalence of the methylpiperazine moiety in CNS-active drugs, it is plausible to hypothesize that this compound and its derivatives could exhibit activity at various CNS targets, such as dopamine, serotonin, or histamine receptors. However, it is crucial to emphasize that this is speculative and requires experimental validation.

Future research efforts could focus on:

-

Screening Libraries: Synthesizing a library of derivatives of this compound and screening them against a panel of CNS receptors and enzymes.

-

Structure-Activity Relationship (SAR) Studies: If initial hits are identified, conducting SAR studies to optimize the potency and selectivity of the compounds.

-

Pharmacokinetic Profiling: Evaluating the drug-like properties of promising compounds, including their solubility, stability, and permeability.

Logical Relationship for Investigating Hypothesized Activity

Caption: A logical workflow for the exploration of the potential biological activity of novel chemical scaffolds.

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the drug discovery pipeline. While its own biological profile remains to be fully elucidated, its structural components and synthetic accessibility make it a valuable tool for medicinal chemists. This guide provides a framework for understanding and utilizing this compound, not as a final drug product, but as a strategic starting point for the rational design of novel therapeutics. By appreciating the nuanced contributions of such building blocks, the research community can continue to innovate and develop the next generation of targeted medicines.

References

- J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.

- Chem-Impex. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.

- FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. [Link]

Sources

A Technical Guide to 3-(4-Methylpiperazin-1-yl)benzoic Acid: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore plausible synthetic routes based on established chemical principles, and detail its current and potential applications in drug discovery. The guide will particularly focus on its role as a key intermediate in the development of therapeutics for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors and receptor antagonists. By synthesizing information from academic literature and chemical supplier data, this document aims to be an essential resource for researchers leveraging this molecule in their discovery and development pipelines.

Molecular Overview and Physicochemical Properties

This compound, identified by CAS number 215309-01-6, is a bifunctional organic molecule incorporating a benzoic acid moiety and a 1-methylpiperazine group. This unique combination of a carboxylic acid (a potential hydrogen bond donor and acceptor, and a handle for amide bond formation) and a tertiary amine (a basic center that can be protonated to enhance solubility) makes it a valuable scaffold in the design of bioactive compounds.

Chemical Structure

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for similar transformations.

-

Reaction Setup: To a sealed reaction vessel, add 3-fluorobenzoic acid (1 equivalent), 1-methylpiperazine (1.5-2.0 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5-1.0 M of the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to 120-180°C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to approximately 6-7 with a suitable acid (e.g., 1M HCl). This will protonate the excess 1-methylpiperazine, increasing its water solubility, while the product may precipitate.

-

Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of 1-methylpiperazine helps to drive the reaction to completion and can also act as a base.

-

Base: The presence of a base like K₂CO₃ is crucial to neutralize the hydrofluoric acid (HF) byproduct of the reaction, which would otherwise protonate the piperazine nucleophile, rendering it unreactive.

-

High Temperature and Polar Aprotic Solvent: The SNAAr reaction is typically slow and requires significant thermal energy to overcome the activation barrier. Polar aprotic solvents are ideal as they can solvate the potassium carbonate and do not interfere with the nucleophilicity of the piperazine.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the favorable pharmacokinetic properties often imparted by the methylpiperazine moiety and the synthetic versatility of the benzoic acid group.

Central Nervous System (CNS) Drug Candidates

The methylpiperazine group is a common feature in many CNS-active drugs. It is often considered a "privileged" scaffold that can interact with various receptors and transporters in the brain. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, which can enhance aqueous solubility without significantly compromising blood-brain barrier permeability. This makes it an attractive component for drugs targeting CNS disorders and psychiatric conditions. [1]The benzylpiperazine moiety, a structurally related scaffold, has been successfully employed to design CNS-penetrant and selective histone deacetylase 6 (HDAC6) inhibitors with antidepressant effects. [2][3]

Kinase Inhibitors

The 4-methylpiperazine group is a well-established pharmacophore in the design of kinase inhibitors. A prominent example is found in the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). While Imatinib itself is derived from the 4-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, the principle remains the same. [4][5]The terminal methylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, where it can form favorable interactions and improve the overall physicochemical properties of the inhibitor. The 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is a key structural feature in several potent BCR-ABL inhibitors, including those effective against the resistant T315I mutant. [6][7]This underscores the importance of this functional group in overcoming drug resistance.

Receptor Antagonists and Modulators

The structural features of this compound make it suitable for incorporation into molecules targeting G-protein coupled receptors (GPCRs). The aromatic ring can engage in π-stacking or hydrophobic interactions within the receptor binding pocket, while the piperazine nitrogen can form a key salt bridge with an acidic residue (e.g., aspartate). Its utility is highlighted in the development of active pharmaceutical ingredients (APIs) targeting various receptor systems. [1]

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent starting point for SAR studies. [1]The benzoic acid can be readily converted to a wide array of amides, esters, or other functional groups, allowing for systematic exploration of the chemical space around this core. The piperazine nitrogen can also be further modified, although this is less common due to the presence of the methyl group.

Caption: Key modification sites for SAR studies.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its robust and scalable synthesis, combined with the favorable properties of its constituent pharmacophores, makes it a cornerstone for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. As the demand for novel chemical entities with drug-like properties continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug development campaigns.

References

- J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. [Link]

- MySkinRecipes. This compound. [Link]

- FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. [Link]

- PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

- ACS Publications. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - Abelson (BCR-ABL)

- Sostie. Tabelle1. [Link]

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- PubMed Central. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

- PubMed Central. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

- PubMed. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Discovery and history of 3-(4-Methylpiperazin-1-yl)benzoic acid

An In-Depth Technical Guide to the 3-(4-Methylpiperazin-1-yl)benzoic Acid Scaffold: Synthesis, History, and Pharmaceutical Significance

Abstract

The methylpiperazinyl-benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of this scaffold, with a primary focus on this compound and a detailed historical contextualization through its more prominent isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The discovery and development of the latter are inextricably linked to the revolutionary cancer therapeutic, Imatinib, which serves as a paradigm for targeted drug development. By examining the distinct synthetic histories, industrial scale-up challenges, and applications of these positional isomers, this guide offers researchers and drug development professionals critical insights into the scaffold's utility, the nuances of its synthesis, and its future potential in designing novel therapeutic agents.

The Methylpiperazinyl-Benzoic Acid Scaffold: A Privileged Structure

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of therapeutic targets. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological receptors and enzymes in a specific and high-affinity manner. The methylpiperazinyl-benzoic acid core is a quintessential example of such a scaffold.

The structure combines three key pharmacophoric elements:

-

A Benzoic Acid Group: Provides a rigid aromatic ring and a carboxylic acid moiety that can act as a hydrogen bond donor/acceptor or a point for amide coupling.

-

A Piperazine Ring: A versatile six-membered heterocyclic amine that is often protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.

-

A Methyl Group: The N-methyl substituent on the piperazine ring prevents secondary amine reactivity and can influence the ring's conformation and basicity.

The strategic importance of this scaffold is best understood by examining its most famous application: the synthesis of Imatinib, where the precise arrangement of these groups is vital for its mechanism of action.

The Landmark Intermediate: Discovery and History of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

The history of the methylpiperazinyl-benzoic acid scaffold is dominated by the 4-substituted isomer due to its role as a key intermediate in the synthesis of Imatinib (marketed as Gleevec®).[1][2] Imatinib revolutionized the treatment of chronic myelogenous leukemia (CML) and was one of the first drugs to validate the concept of targeted therapy by specifically inhibiting the Bcr-Abl tyrosine kinase.[1][2] The discovery of this intermediate was therefore not an isolated event but a critical step in the development of a blockbuster drug.

Evolution of Synthetic Strategies

The industrial synthesis of Imatinib, and by extension its precursors, has evolved through several patented routes, each aiming to optimize yield, cost-effectiveness, and safety. The synthesis of the core benzamide structure of Imatinib involves coupling the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety with a substituted aniline derivative.[2]

Two major industrial routes illustrate this evolution:

-

Route A: Late-Stage Introduction of the Piperazine Moiety: In this approach, a precursor like 4-(chloromethyl)benzoyl chloride is first condensed with the aniline portion of the nascent Imatinib molecule. The N-methylpiperazine is then introduced in a subsequent step.[3][4] This route was common in early syntheses.

-

Route B: Pre-formation of the Key Intermediate: Later, more efficient processes focused on first synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (or its activated form, the acyl chloride) and then coupling it with the aniline component.[1] This strategy proved more convergent and easier to scale. Chinese patent CN101016293A, for example, describes a process using N-(4-methyl-3-aminophenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide as a key raw material.[3][5]

The synthesis of the intermediate itself has been a subject of intense process optimization to ensure high purity and yield, as impurities can carry over into the final active pharmaceutical ingredient (API).[6]

Key Synthetic Workflow: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

The diagram below illustrates a common, modern approach to synthesizing this key Imatinib intermediate via reductive amination, a method valued for its efficiency and greener chemical profile.[7]

Caption: Reductive amination workflow for synthesizing the key Imatinib precursor.

Process Chemistry Insights: Overcoming Challenges

A significant challenge in synthesizing this intermediate via older methods, such as the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, is the formation of a quaternary salt impurity.[6] This occurs when a second molecule of the benzoic acid derivative reacts with the already-formed tertiary amine product. This impurity is difficult to remove and impacts the purity of the final drug.

Causality: The choice of reagents and conditions is critical. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) in reductive amination protocols is a deliberate choice to avoid over-reduction and side reactions.[7] Patents often describe the use of specific bases and solvent systems, like potassium carbonate in n-butanol, to minimize the formation of such impurities and improve process economics.[6]

Synthesis and Applications of this compound

While its 4-substituted isomer gained fame through Imatinib, this compound (CAS 514209-42-8) is an important molecule in its own right, serving as a versatile building block in pharmaceutical and biochemical research.[8][9][10] Its primary applications are as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[8][11] It is also employed in research settings for studies involving receptor binding and enzyme inhibition.[11]

Experimental Protocol: Synthesis of this compound

The following protocol describes a robust and reproducible method for the laboratory-scale synthesis of the title compound, adapted from standard reductive amination procedures.

A. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Formylbenzoic acid | 150.13 | 10.0 | 1.50 g |

| 1-Methylpiperazine | 100.16 | 11.0 | 1.10 g (1.22 mL) |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Acetic Acid (glacial) | 60.05 | ~2 | ~0.1 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Deionized Water | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | ~5 g |

B. Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-formylbenzoic acid (1.50 g, 10.0 mmol) and dichloromethane (50 mL). Stir at room temperature until the solid is fully dissolved.

-

Amine Addition: Add 1-methylpiperazine (1.22 mL, 11.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL). Stir the mixture for 20 minutes at room temperature to facilitate the formation of the intermediate iminium ion.

-

Reductive Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the excess reducing agent and acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

C. Self-Validation and Trustworthiness

This protocol is designed as a self-validating system. The successful consumption of the starting material (verified by TLC) and the isolation of a product with the expected spectral characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) confirm the reaction's efficacy. The use of a mild and selective reducing agent like STAB ensures high fidelity in the C-N bond formation without affecting the carboxylic acid group.

Synthetic Workflow Diagram

Caption: Synthesis of this compound via reductive amination.

Comparative Analysis and Future Outlook

The distinct developmental histories of the 3- and 4-substituted isomers highlight a fundamental principle in medicinal chemistry: positional isomerism dictates biological function.

| Property | This compound | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid |

| CAS Number | 514209-42-8[8] | 106261-49-8 (as dihydrochloride)[12] |

| IUPAC Name | 3-((4-methylpiperazin-1-yl)methyl)benzoic acid[8] | 4-((4-methylpiperazin-1-yl)methyl)benzoic acid[2] |

| Primary Context | Versatile building block for novel therapeutics (e.g., neurological)[11] | Key intermediate for the anti-cancer drug Imatinib[1][2] |

| Development Driver | Research chemical demand | Process optimization for a blockbuster pharmaceutical |

For Imatinib, the para orientation of the 4-substituted isomer is geometrically perfect to position the N-methylpiperazine group for optimal solubility and interaction within the ATP-binding pocket of the Bcr-Abl kinase, while the amide bond connects to the rest of the pharmacophore.[2] A meta substitution, as seen in the 3-isomer, would drastically alter this three-dimensional arrangement, likely abolishing its specific anti-leukemic activity.

However, this does not diminish the potential of the 3-isomer. Its availability as a research chemical allows for its incorporation into diverse screening libraries. It offers a different geometric vector for presenting the methylpiperazine moiety, which could be ideal for targeting other enzymes or receptors where a meta substitution pattern is preferred.

Conclusion

The story of the methylpiperazinyl-benzoic acid scaffold is a tale of two isomers. The 4-substituted variant owes its discovery and extensive development to its indispensable role in the creation of Imatinib, a drug that transformed cancer treatment. The process chemistry behind its synthesis showcases a journey of industrial optimization focused on purity, yield, and safety. In contrast, the 3-substituted isomer stands as a versatile yet underexplored building block, holding potential for the next generation of therapeutics. For drug development professionals, understanding the history, synthetic nuances, and distinct applications of both isomers provides a powerful toolkit for designing future medicines.

References

- US8609842B2 - Method for synthesizing Imatinib - Google P

- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid - Chem-Impex. [Link]

- IM

- Synthesis of Imatinib Mesylate - Chinese Pharmaceutical Journal. [Link]

- CN101735196B - Method for synthesizing Imatinib - Google P

- Synthesis method of imatinib and imatinib mesylate - Eureka | P

- Imatinib | C29H31N7O | CID 5291 - PubChem. [Link]

- Imatinib Intermediate Manufacturer | AR Life Sciences. [Link]

- Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)

- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8 - J&K Scientific. [Link]

- 3-((4-Methylpiperazin-1-yl)methyl)

- 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. [Link]

- A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)

- CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)

- This compound (C12H16N2O2) - PubChemLite. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 4. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. 514209-42-8 CAS MSDS (3-(4-Methylpiperazin-1-ylmethyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. arlifesciences.com [arlifesciences.com]

A Comprehensive Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylpiperazin-1-yl)benzoic acid is a pivotal starting material in the synthesis of a multitude of pharmaceutical compounds and advanced materials. Its molecular architecture, featuring a reactive carboxylic acid group and a solubilizing N-methylpiperazine moiety, makes it a valuable building block in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic discussions, and considerations for process optimization are presented to equip researchers with the knowledge to efficiently synthesize and utilize this versatile intermediate.

Introduction: Significance and Applications

This compound and its derivatives are integral components in the development of various therapeutic agents. The N-methylpiperazine group often enhances the aqueous solubility and bioavailability of drug candidates. This compound serves as a key intermediate in the synthesis of molecules targeting a range of diseases, including neurological disorders.[1][2] Beyond pharmaceuticals, its unique chemical properties are leveraged in material science for creating advanced polymers and coatings, and it also finds use in agrochemical development and as a ligand in coordination chemistry.[2] A notable application of a structurally related compound is in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, highlighting the pharmacological importance of the N-methylpiperazine motif.[3]

Synthetic Strategies: A Detailed Examination

The synthesis of this compound is predominantly achieved through two strategic approaches: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the nature of the starting material and desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5] In the context of this compound synthesis, a halogenated benzoic acid is reacted with 1-methylpiperazine.

The SNAr mechanism proceeds through a two-step addition-elimination process.[4][6] The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the leaving group on the aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The presence of an electron-withdrawing group, such as the carboxylic acid, stabilizes this intermediate.[4][5] The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final product.[4][6]

Figure 1: General workflow for the SNAr synthesis.

This protocol outlines the synthesis using a halogenated benzoic acid as the starting material.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluorobenzoic acid or 3-Chlorobenzoic acid | The fluoro substituent is a better leaving group in SNAr reactions.[7] |

| Nucleophile | 1-Methylpiperazine | The amine that forms the desired piperazine ring. |

| Solvent | DMSO, DMF, or NMP | High-boiling, polar aprotic solvents facilitate the reaction. |

| Base | K2CO3, Cs2CO3, or an organic base | Neutralizes the HX byproduct, driving the reaction forward. |

| Temperature | 100-150 °C | Sufficient thermal energy is required to overcome the activation barrier. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-halobenzoic acid (1.0 eq) and a base (2.0-3.0 eq) in a suitable polar aprotic solvent.

-

Add 1-methylpiperazine (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to the specified temperature and maintain with stirring for the required duration.

-

Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

-

Adjust the pH of the aqueous solution to near neutral to ensure the carboxylic acid is in its free form.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Buchwald-Hartwig Amination: A Catalytic Approach

For less reactive aryl halides, such as aryl chlorides and bromides, the Buchwald-Hartwig amination offers a highly effective alternative.[8][9] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[8]

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[10]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

| Component | Examples | Role and Considerations |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | The source of the active Pd(0) catalyst.[11] |

| Ligand | BINAP, Xantphos, Josiphos-type ligands | Sterically bulky and electron-rich phosphine ligands are crucial for promoting the catalytic cycle. |

| Base | NaOtBu, K3PO4, Cs2CO3 | A strong, non-nucleophilic base is required for the deprotonation step. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used under an inert atmosphere. |

| Temperature | 80-120 °C | The reaction is thermally driven. |

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

-

Purification: Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

-

Characterization: A suite of analytical techniques should be employed to verify the structure and purity of the this compound.

| Technique | Expected Outcome |

| NMR Spectroscopy (1H, 13C) | Provides detailed structural information, confirming the connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Conclusion

The synthesis of this compound is a well-established and critical process in the pharmaceutical and chemical industries. The choice between nucleophilic aromatic substitution and Buchwald-Hartwig amination provides flexibility in starting material selection and reaction conditions. A thorough understanding of the underlying mechanisms and careful execution of experimental protocols are paramount to achieving high yields of a pure product. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize this key building block for their research and development endeavors.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgsyn.org [orgsyn.org]

A-Technical-Guide-on-3-(4-Methylpiperazin-1-yl)benzoic-Acid-A-Key-Intermediate-in-Modern-Drug-Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document details the compound's nomenclature, physicochemical properties, validated synthetic protocols, and known applications, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics. Emphasis is placed on the causality behind experimental choices and the structural significance of the molecule's distinct moieties. This guide serves as a foundational resource for researchers leveraging this compound in drug discovery pipelines.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the IUPAC name This compound . This nomenclature precisely describes its structure: a benzoic acid core substituted at the meta-position (position 3) with a 1-yl-piperazine ring, which is itself N-substituted at the 4-position with a methyl group.

The presence of the methylpiperazine group is a well-established pharmacophore in medicinal chemistry. The tertiary amine of the piperazine ring is basic and typically protonated at physiological pH, which can significantly enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. The benzoic acid moiety provides an acidic handle for further chemical modification or for anchoring within a receptor's binding site.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 185342-63-0 (for the base) | - |

| Molecular Formula | C13H18N2O2 | [1] |

| Molecular Weight | 234.3 g/mol | [1] |

| PubChem CID | 16771242 | [2] |

| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O | [2] |

| InChI Key | SMSCFZLMSBEZQU-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is critical for its application in synthesis and formulation.

Table of Physicochemical Properties:

| Property | Value | Implication in Drug Development |

| Molecular Weight | 234.3 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Appearance | White solid | [3] |

| XlogP (Predicted) | -1.0 | Indicates high hydrophilicity, contributing to good aqueous solubility. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 (2 nitrogens, 2 oxygens) | Offers multiple points for interaction with biological macromolecules. |

| Storage Conditions | Store at 0-8 °C | Recommended for maintaining long-term stability.[3] |

While specific, experimentally-derived spectroscopic data is proprietary to manufacturers, predicted data and typical spectral characteristics can be inferred.

-

¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, distinct methylene protons on the piperazine ring (often showing complex splitting), a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry: The monoisotopic mass is 234.1368 Da.[4] Common adducts observed in ESI-MS would be [M+H]⁺ at m/z 235.1441.[4]

Synthesis and Purification Protocol

The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its high efficiency and the ready availability of starting materials.

Rationale for Synthetic Strategy

The core transformation is the formation of a C-N bond between the aromatic ring and the piperazine nitrogen. An SNAr reaction is ideal when the aromatic ring is "activated" by an electron-withdrawing group and contains a good leaving group (typically a halogen). In this case, the carboxylic acid (or its ester precursor) acts as a meta-directing, electron-withdrawing group, sufficiently activating a halogen at the 3-position for substitution by the nucleophilic secondary amine of 1-methylpiperazine.

Detailed Experimental Protocol: SNAr Reaction

Reaction: 3-Fluorobenzoic acid + 1-Methylpiperazine → this compound

-

Reagent Preparation: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser, add 3-fluorobenzoic acid (1.0 eq) and a suitable high-boiling point polar aprotic solvent such as DMSO or NMP.

-

Base Addition: Add a non-nucleophilic organic base like triethylamine (TEA, 2.5 eq) or an inorganic base like potassium carbonate (K₂CO₃, 3.0 eq). Causality: The base is crucial to deprotonate the secondary amine of 1-methylpiperazine, increasing its nucleophilicity, and to scavenge the HF formed during the reaction.

-

Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the mixture. Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile (3-fluorobenzoic acid).

-

Reaction Execution: Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water. The product may precipitate.

-

Adjust the pH to ~6-7 with 1M HCl. The zwitterionic nature of the product makes it least soluble near its isoelectric point.

-

Filter the resulting solid precipitate and wash thoroughly with cold water to remove residual salts and solvent.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to achieve high purity (≥95%).[1]

-

The purity can be confirmed by NMR and LC-MS analysis.

-

Synthesis Workflow Diagram

Caption: SNAr synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate and building block for synthesizing more complex, high-value molecules.[3]

Precursor to Kinase Inhibitors

The methylpiperazine moiety is a classic feature in many small-molecule kinase inhibitors, including the groundbreaking drug Imatinib. This group often serves to enhance solubility and occupy the solvent-exposed region of the ATP-binding pocket. The benzoic acid portion of the molecule provides a convenient attachment point for coupling with other heterocyclic systems to build the final inhibitor scaffold. For example, the carboxylic acid can be activated and reacted with an amine on another fragment (amide coupling) to form the complete drug molecule.

Scaffold for GPCR Ligands

The structure is also relevant in the development of G protein-coupled receptor (GPCR) ligands. For instance, analogues have been explored in the discovery of selective kappa opioid receptor antagonists.[5] In these contexts, the piperazine nitrogen can act as a key interaction point with acidic residues (e.g., Aspartic acid) in the receptor.

Logical Relationship Diagram

Caption: Role of the core scaffold in synthesizing targeted therapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.

-

Hazard Classification: The compound is generally classified as an irritant. GHS hazard statements often include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[7] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Inhalation: Move the person into fresh air.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (0-8 °C) for long-term preservation.[3]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its well-defined structure, combining a reactive carboxylic acid handle with a solubilizing and pharmacologically relevant methylpiperazine group, makes it an invaluable precursor for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The straightforward and scalable synthetic routes further enhance its utility for both academic research and industrial drug development. This guide has provided the essential technical information required for scientists to effectively and safely utilize this important chemical intermediate.

References

- PubChem. (n.d.). 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). Compound Summary for CID 161692894. National Center for Biotechnology Information.

- Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information.

- NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

- Pharmaffiliates. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.

- Angene Chemical. (2025). Safety Data Sheet.

- PubChemLite. (n.d.). 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2).

- ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.

- National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Methodological & Application

The Strategic deployment of 3-(4-Methylpiperazin-1-yl)benzoic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular fragments consistently reappear in the architecture of successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with biological targets in a manner that confers favorable pharmacokinetic and pharmacodynamic properties. The 3-(4-methylpiperazin-1-yl)benzoic acid moiety is a prime example of such a scaffold. Its unique combination of a rigid benzoic acid linker and a flexible, basic N-methylpiperazine group has proven instrumental in the design of a diverse range of bioactive molecules, from targeted cancer therapies to agents modulating the central nervous system.

The N-methylpiperazine group is particularly noteworthy for its multifaceted contributions to drug efficacy. As a tertiary amine with a pKa typically in the physiological range, it can be protonated, significantly enhancing the aqueous solubility of the parent molecule—a critical factor for oral bioavailability and formulation. Furthermore, this cationic center can form crucial ionic interactions and hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) within target proteins, thereby anchoring the inhibitor and contributing to high binding affinity. The piperazine ring itself is conformationally mobile, allowing it to adapt to the topology of various binding sites, while the benzoic acid portion provides a rigid scaffold from which to project vectors towards key interaction points.